4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride
Description
Properties
IUPAC Name |
4-[(dimethylamino)methyl]oxolan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)3-6-4-10-5-7(6)9;/h6H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGYFQGQPSJXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of oxolan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of key enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Oxygen-Containing Heterocycles
Tubastatin A Hydrochloride
- Structure : Contains a benzamide core with a tetrahydro-pyridoindole moiety, distinct from the tetrahydrofuran ring in the target compound.
- Pharmacological Role : A selective HDAC6 inhibitor, highlighting the importance of aromatic and heterocyclic frameworks in epigenetic modulation .
- Comparison : While both are hydrochlorides, tubastatin A’s complex polycyclic structure contrasts with the simpler oxolan backbone of the target compound. This difference likely influences binding affinity and selectivity in biological systems.
1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol
- Structure : A dioxane derivative with methoxyphenyl and dimethyl substituents.
- Comparison : The dioxane ring (six-membered) vs. oxolan (five-membered) affects ring strain and substituent positioning, which may alter reactivity or physicochemical properties.
Hydrochloride Salts of Amines
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Synthesis : Prepared by treating a Boc-protected amine with HCl in dioxane, a common method for hydrochloride salt formation .
- Comparison : Both compounds utilize hydrochloride salts to improve stability and solubility. However, the ester functional group in this compound contrasts with the ketone in the target molecule, leading to differences in hydrolysis susceptibility and metabolic pathways.
Data Table: Key Properties and Comparisons
Physicochemical and Functional Insights
- Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character. Tubastatin A HCl and the target compound likely share this trait, though steric effects from larger structures (e.g., tubastatin) may reduce solubility compared to simpler amines .
- Stability : The oxolan ring in the target compound may confer greater stability against ring-opening reactions compared to dioxane derivatives .
- Synthetic Strategies : Acid-mediated deprotection (e.g., HCl in dioxane) is a shared method for hydrochloride salt formation, though substrate-specific optimization is required .
Biological Activity
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in modulating neurotransmission and influencing various biochemical pathways. This article reviews the biological activity of this compound, summarizing its mechanisms of action, biochemical interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine receptor D3. Similar compounds have demonstrated the ability to modulate this receptor, which is crucial in various neurological disorders.
Key Mechanisms:
- Dopamine Receptor Interaction: The compound may influence dopaminergic pathways, potentially leading to therapeutic effects in conditions like schizophrenia and Alzheimer's disease by modulating dopamine levels and receptor activity.
- Enzyme Interaction: It has been suggested that the compound interacts with enzymes involved in oxidative stress responses, enhancing cellular resilience against oxidative damage .
The compound's biochemical properties include its ability to interact with multiple cellular targets, influencing various physiological processes.
| Property | Description |
|---|---|
| Enzyme Interaction | Modulates superoxide dismutase and catalase activities |
| Cell Signaling Pathways | Affects MAPK and PI3K/Akt pathways, crucial for cell survival |
| Apoptosis Induction | Activates caspase pathways in cancer cells, promoting apoptosis |
| Metabolic Pathways | Metabolized by cytochrome P450 enzymes, affecting bioavailability |
Cellular Effects
In vitro studies indicate that this compound can significantly affect cell proliferation and apoptosis.
Case Study: Apoptosis in Cancer Cells
Research has shown that this compound can induce apoptosis in various cancer cell lines by activating pro-apoptotic genes. For instance, studies on leukemia cells indicated a notable increase in apoptosis rates when treated with specific concentrations of the compound .
Dosage Effects
The biological effects of this compound are dose-dependent.
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effect |
|---|---|
| Low (1-5) | Reduction in oxidative stress |
| Moderate (10) | Enhanced cellular function |
| High (20+) | Toxicity leading to liver and kidney damage |
Safety and Hazards
While the compound shows promise for therapeutic applications, high doses can lead to toxicity. Studies have indicated that prolonged exposure or high concentrations may result in adverse effects such as organ damage and metabolic disturbances .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves nucleophilic substitution or reductive amination to introduce the dimethylamino group into the oxolanone scaffold. Reaction optimization should focus on solvent polarity (e.g., acetonitrile or DMF), temperature control (40–80°C), and catalyst selection (e.g., palladium for hydrogenation). Purity can be monitored via HPLC using reference standards for related hydrochlorides (e.g., tetramisole hydrochloride in ). Post-synthesis purification via recrystallization or column chromatography is critical to remove byproducts like unreacted amines or chlorinated intermediates .
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare - and -NMR spectra with reference data for dimethylamino-containing analogs (e.g., Dimefline Hydrochloride in ). Key signals include the oxolanone carbonyl (~175 ppm in -NMR) and dimethylamino protons (~2.2–2.5 ppm in -NMR).
- HPLC/MS : Use reverse-phase HPLC with a C18 column and UV detection at 210–254 nm. MS can confirm the molecular ion ([M+H]) and rule out impurities like chlorinated derivatives .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .
Advanced Research Questions
Q. What experimental strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC to identify labile functional groups (e.g., oxolanone ring hydrolysis or dimethylamino demethylation).
- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots for thermal stability. Store samples in amber vials under inert gas to prevent photodegradation or oxidation .
Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the compound’s dimethylamino group and target active sites (e.g., kinase ATP-binding pockets, as seen in ’s OTSSP 167 hydrochloride).
- In Vitro Assays : Perform enzyme inhibition assays (e.g., IC determination) under physiological pH (7.4) and temperature (37°C). Include controls for non-specific binding (e.g., bovine serum albumin) and validate results with orthogonal techniques like SPR or ITC.
- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. Monitor demethylation or ring-opening metabolites via LC-MS/MS .
Data Contradictions and Resolution
- Discrepancies in Stability Data : Some studies (e.g., ) report high thermal stability for hydrochlorides, while others note sensitivity to moisture. Resolution involves conducting site-specific stability tests using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to clarify environmental tolerances .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
